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Clinical Trial Combination Schedule

The following table outlines the combination schedule of Tolinapant with standard radical

chemoradiotherapy, including brachytherapy, as per the CRAIN trial protocol [1].

Component Schedule and Dosing

Tolinapant Fixed-dose capsules taken orally once daily for 7 consecutive days
on alternate weeks (weeks 1, 3, and 5) during chemoradiation.

Cisplatin 40 mg/m? intravenously, once weekly during EBRT (5 weeks total).

External Beam 45 Gy in 25 fractions, delivered as one fraction per day, over 5 weeks.
Radiotherapy (EBRT)

| Brachytherapy (BT) | Scheduled after completion of EBRT. Common schedules include: * 28 Gy in 4
fractions (High-Dose-Rate) « 34 Gy in 2 fractions (Pulsed-Dose-Rate) |

Detailed Experimental Protocol

For researchers aiming to replicate or build upon this clinical approach, here is a detailed breakdown of the

methodology.
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e Patient Population: The CRAIN trial enrolls women (aged =16) with newly diagnosed, histologically
proven cervical cancer (squamous cell carcinoma or adenocarcinoma), stages IB2 to 1lIC1, who are
suitable for radical treatment with radiotherapy and cisplatin. Patients must have an ECOG
Performance Status of 0-1 [1].

¢ Tolinapant Administration: The starting dose level in the trial is 90 mg. Other dose levels under
investigation include 60 mg, 120 mg, 150 mg, and 180 mg. The drug is administered on an outpatient
basis [1].

e Dose-Limiting Toxicity (DLT) Assessment: The DLT assessment period is critical and spans 12
weeks from the start of treatment. Events considered DLTs include, but are not limited to [1]:

o Grade 4 neutropenia lasting =7 days.
o Grade 3 or 4 febrile neutropenia or thrombocytopenia.
o Any other Grade 3 or 4 adverse event judged to be related to Tolinapant.

e Primary Objective: The trial's primary goal is to establish the Maximum Tolerated Dose (MTD) and
determine the Recommended Phase Il Dose (RP2D) of Tolinapant in combination with CRT [1].

The workflow below illustrates the sequential and concurrent timing of each treatment modality in this

combination therapy.
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Start of Treatment

EBRT Weekly Cisplatin .
Post-EBRT (45 Gy / 25 fractions) (40 mg/m?) Tolinapant (1 week on, 1 week off) Week 1 Brachytherapy Boost

Week 2

Week 3

Week 4

Week 5
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Mechanism of Action and Rationale

The rationale for combining Telinapant with chemoradiotherapy is rooted in overcoming apoptosis evasion,

a hallmark of cancer.

¢ |AP Antagonism: Tolinapant is a non-peptidomimetic antagonist of cellular IAP1/2 (clAP1/2) and X-
linked IAP (XIAP). These proteins are often overexpressed in cancer cells, promoting tumor survival,
progression, and conferring resistance to therapy [1] [2].

¢ Synergy with CRT: Preclinical studies in cervical cancer models showed that Tolinapant causes
clAP1 depletion and induces apoptosis. This effect was significantly enhanced when combined with
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radiation and cisplatin, leading to greater inhibition of tumor growth and enhanced survival compared
to CRT alone [1].

¢ Immune Modulation: An additional putative mechanism is the downregulation of NF-kB, a key pro-
survival and inflammatory pathway regulator in cervical cancer. Furthermore, studies in head and
neck cancer models suggest Tolinapant combined with radiation can induce a burst of activated
CD8+ T cells, pointing to a potential immune-mediated component of its anti-tumor effect [1] [3].

The diagram below illustrates how Tolinapant enhances cell death in combination with radiotherapy and

chemotherapy.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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